molecular formula C9H15N3O B13076961 4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine

4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13076961
M. Wt: 181.23 g/mol
InChI Key: MAAJNUJCWOWAFP-UHFFFAOYSA-N
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Description

4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at the 4-position and an oxan-3-yl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or hydrazines. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Methyl-1-(oxan-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Phenyl-3-methyl-1H-pyrazol-5-amine: This compound has a phenyl group instead of an oxan-3-yl group, leading to different chemical and biological properties.

    4-Methyl-1-(pyridin-3-yl)-1H-pyrazol-3-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-methyl-1-(oxan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-7-5-12(11-9(7)10)8-3-2-4-13-6-8/h5,8H,2-4,6H2,1H3,(H2,10,11)

InChI Key

MAAJNUJCWOWAFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C2CCCOC2

Origin of Product

United States

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